molecular formula C12H16ClNO3 B238520 (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one CAS No. 130688-89-0

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one

Cat. No. B238520
CAS RN: 130688-89-0
M. Wt: 326.3 g/mol
InChI Key: LKNQAOXZCFPRFA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one, also known as DMPM, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes involved in the production of reactive oxygen species, which play a key role in oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. It is also relatively stable and has a long shelf life. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one. One area of research is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another area of research is the investigation of the potential use of this compound in combination with other drugs for synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential role in the treatment of neurodegenerative diseases.

Synthesis Methods

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with 6-methoxy-4-hydroxycoumarin in the presence of a base catalyst. This is followed by the reduction of the resulting product using sodium borohydride to obtain this compound.

Scientific Research Applications

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130688-89-0

Molecular Formula

C12H16ClNO3

Molecular Weight

326.3 g/mol

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one

InChI

InChI=1S/C19H18O5/c1-21-14-5-7-16-15(10-14)19(20)13(11-24-16)8-12-4-6-17(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+

InChI Key

LKNQAOXZCFPRFA-MDWZMJQESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O

SMILES

COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O

synonyms

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benz opyran-4-one

Origin of Product

United States

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